

Spectroscopic Profile of Isopropylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Isopropylamine hydrochloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isopropylamine hydrochloride**, a compound of interest in various chemical and pharmaceutical applications. This document presents quantitative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **isopropylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Isopropylamine Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.515[1]	Septet	CH
1.315[1]	Dublet	CH ₃

Solvent: D₂O

Table 2: ^{13}C NMR Spectroscopic Data for **Isopropylamine Hydrochloride**

Chemical Shift (δ) ppm	Assignment
~47-50	CH
~20-23	CH_3

Note: Experimentally determined values for the hydrochloride salt in D_2O were not readily available in the searched literature. The provided values are estimates based on typical shifts for small alkylammonium ions in aqueous solutions.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **isopropylamine hydrochloride** is characterized by absorptions corresponding to the vibrations of the alkyl groups and the ammonium cation. The data presented below is based on the analysis of the condensed phase spectrum available from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[\[2\]](#)

Table 3: Major IR Absorption Bands for **Isopropylamine Hydrochloride**

Wavenumber (cm^{-1})	Intensity	Assignment
~2900-3000	Strong, Broad	N-H stretching (ammonium salt)
~2800-2500	Medium-Strong, Broad	N-H stretching (ammonium salt, combination bands)
~1600	Medium	N-H bending (asymmetric)
~1500	Medium	N-H bending (symmetric)
~1470	Medium	C-H bending (asymmetric, CH_3)
~1380	Medium	C-H bending (symmetric, CH_3)
~1170	Medium	C-N stretching

Sample Preparation: KBr Pellet

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for obtaining the NMR and IR data presented above.

NMR Spectroscopy Protocol

A sample of **isopropylamine hydrochloride** (approximately 20-30 mg) is dissolved in deuterium oxide (D_2O , 0.5-0.7 mL) in a standard 5 mm NMR tube. The use of D_2O is crucial as it is NMR-silent in the 1H spectrum, preventing interference from the solvent signal. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) or an external standard, can be added for precise chemical shift calibration ($\delta = 0.00$ ppm).

The 1H and ^{13}C NMR spectra are then acquired on a high-resolution NMR spectrometer, such as a 90 MHz or higher field instrument. For a typical 1H NMR experiment, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is generally required due to the lower natural abundance of the ^{13}C isotope. The data is then processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

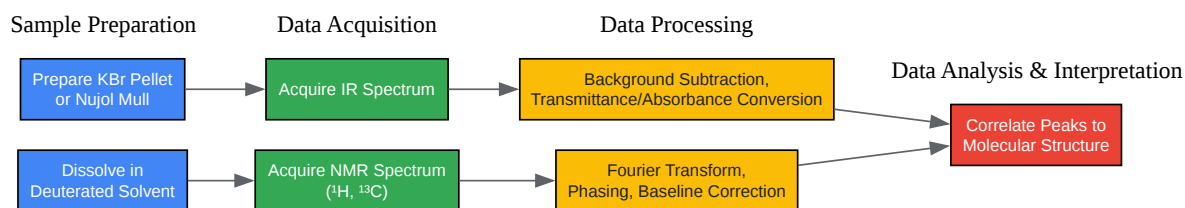
The infrared spectrum of **isopropylamine hydrochloride**, a solid compound, is typically obtained using the potassium bromide (KBr) pellet method.

- **Sample Preparation:** A small amount of **isopropylamine hydrochloride** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. It is imperative that the KBr is completely dry to avoid a broad absorption band from water in the spectrum.
- **Pellet Formation:** The resulting fine powder is transferred to a pellet press. A vacuum is applied to remove any trapped air, and the mixture is compressed under high pressure (several tons) to form a thin, transparent or translucent pellet.

- **Data Acquisition:** The KBr pellet is then placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The spectrum of the sample is then collected over the mid-infrared range (typically 4000-400 cm^{-1}). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Spectroscopic Analysis Workflow

The general workflow for obtaining and interpreting spectroscopic data is a systematic process that involves sample preparation, data acquisition, processing, and structural elucidation. The following diagram, generated using the DOT language, illustrates this logical relationship.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) ^1H NMR [m.chemicalbook.com]
- 2. Isopropyl amine hydrochloride [webbook.nist.gov]

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